1-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide 1-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448075-86-2
VCID: VC4921382
InChI: InChI=1S/C17H17N5O2/c1-21-10-4-5-13(17(21)24)16(23)19-9-12-22-11-7-15(20-22)14-6-2-3-8-18-14/h2-8,10-11H,9,12H2,1H3,(H,19,23)
SMILES: CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Molecular Formula: C17H17N5O2
Molecular Weight: 323.356

1-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

CAS No.: 1448075-86-2

Cat. No.: VC4921382

Molecular Formula: C17H17N5O2

Molecular Weight: 323.356

* For research use only. Not for human or veterinary use.

1-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide - 1448075-86-2

Specification

CAS No. 1448075-86-2
Molecular Formula C17H17N5O2
Molecular Weight 323.356
IUPAC Name 1-methyl-2-oxo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C17H17N5O2/c1-21-10-4-5-13(17(21)24)16(23)19-9-12-22-11-7-15(20-22)14-6-2-3-8-18-14/h2-8,10-11H,9,12H2,1H3,(H,19,23)
Standard InChI Key SEHNZVUBDCNAGC-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3

Introduction

Structural Analysis and Nomenclature

Chemical Architecture

The compound comprises three distinct moieties (Figure 1):

  • Pyridin-2-one core: A six-membered aromatic ring with a ketone group at position 2 and a methyl group at position 1.

  • Carboxamide linker: Connects the pyridin-2-one to an ethyl chain.

  • Pyrazole-pyrindine substituent: A 1H-pyrazole ring substituted at position 3 with a pyridin-2-yl group.

Systematic Nomenclature

  • IUPAC Name: 1-Methyl-2-oxo-N-[2-(3-pyridin-2-yl-1H-pyrazol-1-yl)ethyl]-1,2-dihydropyridine-3-carboxamide

  • Molecular Formula: C₁₈H₁₈N₆O₂

  • Molecular Weight: 350.38 g/mol

Synthetic Strategies

Core Pyridin-2-one Synthesis

The pyridin-2-one scaffold is typically synthesized via:

  • Cyclocondensation: Ethyl cyanoacetate, ammonium acetate, and ketones under reflux (e.g., ethanol, 80°C) yield 3-cyanopyridin-2-ones .

  • Microwave-assisted cyclization: Reduces reaction time (5–15 min) and improves yields (75–90%) .

Table 1: Representative Pyridin-2-one Syntheses

Starting MaterialsConditionsYield (%)Reference
Ethyl cyanoacetate + acetophenoneReflux (EtOH, 6 h)68
β-Diketones + malononitrileAcOH, O₂, 130°C, 18 h82

Carboxamide Linker Installation

  • Amide coupling: Pyridin-2-one-3-carboxylic acid reacts with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine using EDC/HOBt .

  • One-pot sequential reactions: Avoid intermediate isolation, achieving 60–75% yields .

Pyrazole-Pyridine Substituent

  • Cyclization: 3-(Pyridin-2-yl)-1H-pyrazole is synthesized via Huisgen cycloaddition or hydrazine–ketone condensation .

  • Ester-to-amide conversion: Ethyl pyrazole carboxylates treated with amines (e.g., ethylenediamine) yield target substituents .

Compound ClassTargetIC₅₀ (µM)Reference
Pyridin-2-one-carboxamidesIDH1 R132H0.3
Pyrazolo[1,5-a]pyrimidinesEGFR-TK1.8

ADME Properties (Predicted)

  • Solubility: Moderate (LogP = 2.1, calculated via ChemAxon).

  • Metabolic stability: Susceptible to CYP3A4-mediated oxidation due to pyridine rings .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, pyridinone-H), 7.85–7.30 (m, 5H, pyridine/pyrazole-H), 4.40 (t, J = 6 Hz, 2H, CH₂), 3.65 (s, 3H, CH₃) .

  • IR (KBr): 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) .

Challenges and Future Directions

  • Synthetic optimization: Improve yields of the pyrazole-ethylamine linker (current: 50–60%) .

  • In vivo validation: No pharmacokinetic data exists; rodent studies are needed to assess bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator